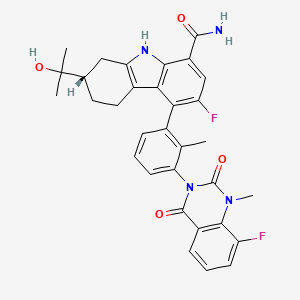

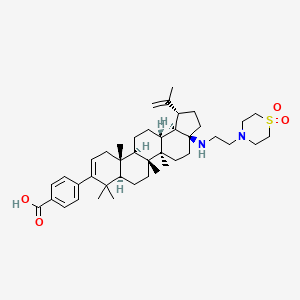

![molecular formula C18H19FN2O2 B606349 N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide CAS No. 1404559-91-6](/img/structure/B606349.png)

N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

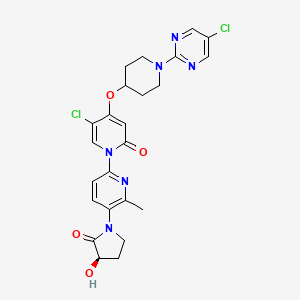

“N-(4-Amino-4’-Fluoro[1,1’-Biphenyl]-3-Yl)oxane-4-Carboxamide” is a complex organic compound. It contains a total of 47 bonds, including 26 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, and 3 six-membered rings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of thiazole carboxamide derivatives as COX inhibitors has been described . Another method involves the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple bonds and rings. It includes a biphenyl group, an amine group, and a carboxamide group .科学研究应用

Inhibition of Histone Deacetylase 2 (HDAC2)

BRD4884 is a kinetically selective inhibitor of HDAC2 . HDAC2 is a chromatin modifying histone deacetylase implicated in memory formation and synaptic plasticity . BRD4884 has been shown to increase H4K12 and H3K9 histone acetylation in primary mouse neuronal cell culture assays .

Cognition Enhancement

BRD4884 has been used in cognition enhancement studies . It has been shown to rescue memory deficits in CK-p25 mice, a model of neurodegenerative disease .

Selective Binding Kinetics

BRD4884 possesses preferential binding kinetics with a seven-fold longer half-life on HDAC2 compared to HDAC1 . This property allows for the modulation of target residence time while retaining functional activity .

Crossing the Blood-Brain Barrier

BRD4884 has the ability to cross the blood-brain barrier . This property is crucial for its potential use in treating neurological disorders.

作用机制

Target of Action

BRD4884, also known as N-(4-Amino-4’-Fluoro[1,1’-Biphenyl]-3-Yl)oxane-4-Carboxamide or N-(4-Amino-4’-fluoro[1,1’-biphenyl]-3-yl)tetrahydro-2H-pyran-4-carboxamide, is a potent inhibitor of Histone Deacetylase 2 (HDAC2) . HDAC2 is a chromatin-modifying histone deacetylase implicated in memory formation and synaptic plasticity .

Biochemical Pathways

The inhibition of HDAC2 by BRD4884 leads to increased acetylation of histones H4K12 and H3K9 . This modification of chromatin structure plays a critical role in the regulation of gene expression, affecting various neurobiological processes underlying synaptic plasticity and memory formation .

Pharmacokinetics

BRD4884 possesses preferential binding kinetics with a seven-fold longer half-life on HDAC2 compared to HDAC1 (143 min versus 20 min) . It is also capable of crossing the blood-brain barrier , which is crucial for its action in the central nervous system.

Result of Action

The action of BRD4884 results in increased histone acetylation in primary mouse neuronal cell culture assays and in the hippocampus of CK-p25 mice, a model of neurodegenerative disease . This leads to enhanced learning and memory processes, and it has been shown to rescue the associated memory deficits of these mice in a cognition behavioral model .

Action Environment

This suggests that its efficacy could be influenced by factors such as the brain’s biochemical environment and the presence of neurodegenerative disease .

属性

IUPAC Name |

N-[2-amino-5-(4-fluorophenyl)phenyl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c19-15-4-1-12(2-5-15)14-3-6-16(20)17(11-14)21-18(22)13-7-9-23-10-8-13/h1-6,11,13H,7-10,20H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCDNONWGMYBHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does BRD4884 interact with HDAC1 and HDAC2, and what are the downstream effects of this interaction?

A: BRD4884 acts as a selective inhibitor of histone deacetylases 1 and 2 (HDAC1 and HDAC2). [, ] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. BRD4884 binds to the catalytic zinc ion within the active site of HDAC1 and HDAC2, effectively blocking their enzymatic activity. [] This inhibition leads to increased acetylation of histone H3 at lysine 9 (H3K9) and histone H4 at lysine 12 (H4K12), ultimately impacting gene expression and downstream cellular processes. []

Q2: What are the key structural features of BRD4884 that contribute to its binding kinetics and selectivity towards HDAC1 over HDAC2?

A: BRD4884 displays kinetic selectivity for HDAC1 over HDAC2. [] Research suggests that variations in the moiety occupying an 11 Å channel leading to the catalytic zinc pocket of HDAC1 and HDAC2 contribute to this selectivity. [] While both HDAC1 and HDAC2 share significant structural similarity, subtle differences in this channel influence the binding kinetics of inhibitors like BRD4884. [] This highlights the possibility of fine-tuning inhibitor design to achieve isoform-specific binding profiles.

Q3: How have computational chemistry and molecular dynamics simulations been used to study and improve BRD4884's interaction with HDAC2?

A: Researchers have employed molecular dynamics (MD) simulations to analyze the binding interactions of BRD4884 and other HDAC2 inhibitors at the atomic level. [] By calculating non-bonding energies (NBEs) between the inhibitors and the HDAC2 active site, scientists can identify specific structural features that contribute to binding affinity. [] For instance, analysis of BRD4884 (PDB ligand code: IWX) revealed that modifications to its phenyl moieties could potentially enhance its interaction with HDAC2. [] Such insights from computational studies guide the design of novel HDAC2 inhibitors with improved potency and selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

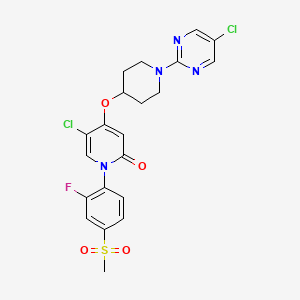

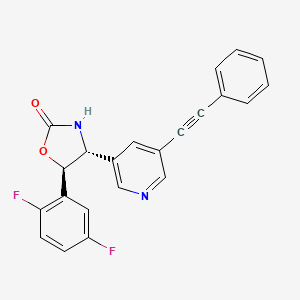

![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)

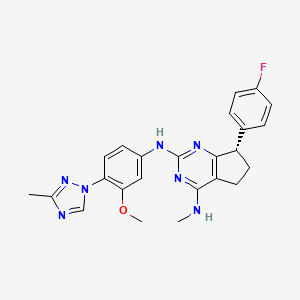

![4-(4-(((6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)-5-methylthiazol-2-yl)morpholine](/img/structure/B606285.png)

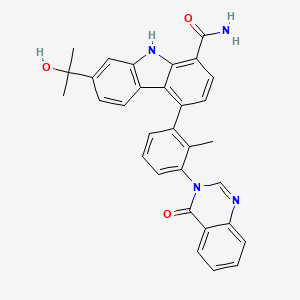

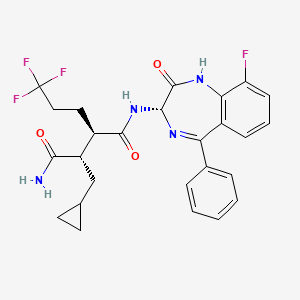

![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)